molecular formula C9H8Cl2O2 B1344748 3,5-Dichloro-2-ethoxybenzaldehyde CAS No. 309718-08-9

3,5-Dichloro-2-ethoxybenzaldehyde

Cat. No.: B1344748
CAS No.: 309718-08-9
M. Wt: 219.06 g/mol
InChI Key: TYAUZCVQOQWESM-UHFFFAOYSA-N
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Description

“3,5-Dichloro-2-ethoxybenzaldehyde” is a unique chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.06 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CCOc1c(Cl)cc(Cl)cc1C=O . This representation provides a way to visualize the compound’s structure.


Physical and Chemical Properties Analysis

“this compound” is a compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 . The compound’s properties can be represented by the SMILES string CCOc1c(Cl)cc(Cl)cc1C=O .

Scientific Research Applications

Synthesis and Structural Characterization

Research into compounds closely related to 3,5-Dichloro-2-ethoxybenzaldehyde has revealed their synthesis through various chemical reactions and their subsequent structural characterizations:

  • Hydrazone Compounds Synthesis : Compounds like 3-Bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide have been synthesized using reactions involving 3,5-dichloro-2-hydroxybenzaldehyde. Such syntheses often result in compounds exhibiting significant molecular interactions, including hydrogen bonding, contributing to their structural stability and potentially influencing their chemical reactivity (Chuangao Zhu, Yijun Wei, Qi-Yong Zhu, 2008).

  • Crystal Structure Analysis : The crystal structures of hydrazone compounds derived from reactions with 3,5-dichloro-2-hydroxybenzaldehyde have been determined, revealing the intricate arrangements of molecules and the roles of hydrogen bonds in forming stable crystal structures (Xiao-ling Wang, Z. You, Che Wang, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “3,5-Dichloroaniline”, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . While this data is not specific to “3,5-Dichloro-2-ethoxybenzaldehyde”, it provides some insight into the potential hazards of related compounds.

Future Directions

There is currently limited information available on “3,5-Dichloro-2-ethoxybenzaldehyde”. Future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential applications. As with all chemicals, proper safety precautions should be taken when handling and disposing of this compound .

Properties

IUPAC Name

3,5-dichloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAUZCVQOQWESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630575
Record name 3,5-Dichloro-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309718-08-9
Record name 3,5-Dichloro-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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